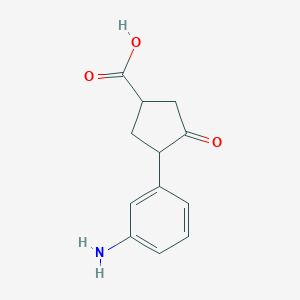

3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

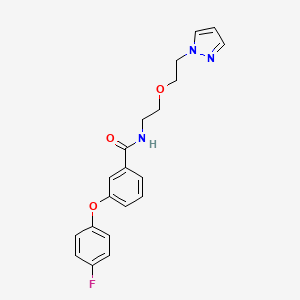

The compound “3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an amino group (NH2) attached. It also contains a carboxylic acid group (COOH), which is commonly found in organic acids .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentanone ring, the introduction of the aminophenyl group, and the addition of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminophenyl group would likely be planar due to the structure of the benzene ring, while the cyclopentanone ring could adopt a puckered conformation. The carboxylic acid group could participate in hydrogen bonding with other molecules .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in reactions with electrophiles, while the carboxylic acid group could react with bases or be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the relatively nonpolar aminophenyl group .Scientific Research Applications

Synthesis and Stereochemistry

The compound has been a cornerstone in synthesizing neuronal excitants, specifically as an analogue to glutamate, an important neurotransmitter. Research demonstrates its utility in synthesizing rigid glutamate analogues, like 1-amino-1,3-cyclopentanedicarboxylic acid, which plays a crucial role in studying neuronal excitation mechanisms. Through fractional crystallization and spectral analysis, including optical rotation and circular dichroism, scientists have elucidated the absolute configuration of various isomers of these excitants, highlighting their potential in neuroscience research (Curry et al., 1988).

Material Science and Polymorphism

In the realm of materials science, derivatives of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid have been investigated for their polymorphic properties and hydrogen bonding, critical in developing new materials with tailored properties. Studies on compounds like 3,4-pyridinedicarboxylic acid have unveiled intricate details about their crystal structures, providing insights into the design of coordination polymers and other advanced materials (Evans et al., 2008).

Chemical Modification and Functionalization

The chemical modification and functionalization of metal-organic frameworks (MOFs) using derivatives of this compound have showcased the versatility of this compound in postsynthetic modification strategies. These approaches allow for the introduction of functional groups into MOFs, significantly enhancing their utility in catalysis, gas storage, and separation processes. Notably, the pendant amino groups in these derivatives can be manipulated through reactions with alkyl anhydrides, enabling the creation of multifunctional materials (Wang et al., 2009).

Mechanochromism and Conductive Polymers

The mechanochromic properties of certain derivatives, such as those involving aromatic disulfide crosslinks, underline the potential for developing smart materials capable of reporting mechanical stress through color changes. This property is particularly valuable in sensing applications and the design of intelligent coatings that can visually indicate damage or stress (Luzuriaga et al., 2016). Additionally, the electrooxidation of related compounds, like 4-aminobiphenyl, leads to conducting polymers with applications in electronics and energy storage, further broadening the scope of applications for derivatives of this compound (Guay et al., 1988).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-aminophenyl)-4-oxocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c13-9-3-1-2-7(4-9)10-5-8(12(15)16)6-11(10)14/h1-4,8,10H,5-6,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMMOEMPUPFAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C1C2=CC(=CC=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)

![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)

![5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2678994.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678999.png)

![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)